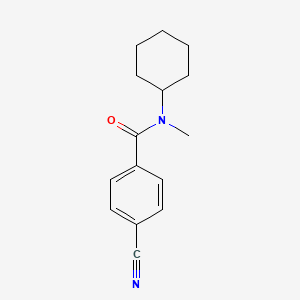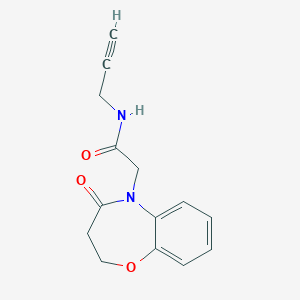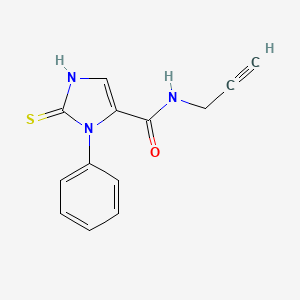
4-cyano-N-cyclohexyl-N-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-cyano-N-cyclohexyl-N-methylbenzamide (also known as AB-PINACA) is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of designer drugs that mimic the effects of natural cannabinoids and has been used as a research tool for investigating the endocannabinoid system.
科学研究应用
AB-PINACA has been used as a research tool for investigating the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, appetite regulation, and mood modulation. This compound has been shown to bind to CB1 and CB2 receptors with high affinity and selectivity, which makes it a useful tool for studying the pharmacology of these receptors. AB-PINACA has also been used to study the effects of synthetic cannabinoids on the brain and behavior in animal models.
作用机制
The mechanism of action of AB-PINACA involves the activation of CB1 and CB2 receptors, which are G protein-coupled receptors that are widely expressed in the brain and peripheral tissues. Activation of these receptors leads to the modulation of various signaling pathways, including the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinases (MAPKs). This results in the modulation of neurotransmitter release and synaptic plasticity, which can affect various physiological processes.
Biochemical and Physiological Effects:
AB-PINACA has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, and hypothermia. This compound has also been shown to have anti-inflammatory and neuroprotective effects, which makes it a promising therapeutic agent for various neurological disorders. However, the long-term effects of AB-PINACA on the brain and behavior are not well understood, and further research is needed to fully explore its potential therapeutic applications.
实验室实验的优点和局限性
One of the main advantages of using AB-PINACA in lab experiments is its high potency and selectivity for CB1 and CB2 receptors, which makes it a useful tool for studying the pharmacology of these receptors. This compound is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the limitations of using AB-PINACA in lab experiments is its potential for abuse and dependence, which requires careful handling and storage to prevent accidental exposure.
未来方向
There are several future directions for research on AB-PINACA, including its potential therapeutic applications for various neurological disorders such as epilepsy, multiple sclerosis, and Alzheimer's disease. Further research is also needed to explore the long-term effects of AB-PINACA on the brain and behavior, as well as its potential for abuse and dependence. Additionally, there is a need for the development of novel synthetic cannabinoids with improved safety and efficacy profiles, which can be achieved through structure-activity relationship studies and medicinal chemistry approaches.
合成方法
The synthesis of AB-PINACA involves the reaction of cyclohexylamine with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 4-cyano-N-cyclohexylbenzamide, which is then treated with methylamine to produce 4-cyano-N-cyclohexyl-N-methylbenzamide (AB-PINACA). The purity and yield of the final product can be improved by using chromatographic techniques such as column chromatography or HPLC.
属性
IUPAC Name |
4-cyano-N-cyclohexyl-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-17(14-5-3-2-4-6-14)15(18)13-9-7-12(11-16)8-10-13/h7-10,14H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPHXVHDRUZVPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,5-dioxoimidazolidin-1-yl)methyl]-N-(4-methylpyridin-2-yl)benzamide](/img/structure/B7466006.png)
![N-[[2-(piperidin-1-ylmethyl)phenyl]methyl]cyclopropanecarboxamide](/img/structure/B7466014.png)
![N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7466016.png)
![3-[[Cyclohexyl(methyl)amino]methyl]-6-ethoxy-1,3-benzothiazole-2-thione](/img/structure/B7466027.png)
![3'-Ethylspiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,5'-imidazolidine]-2',4'-dione](/img/structure/B7466039.png)
![[2-(3-bromoanilino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7466046.png)
![N-cyclohexyl-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide](/img/structure/B7466054.png)
![3-[(3-Methylquinoxalin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7466061.png)


![[2-[cyclohexyl(methyl)amino]-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7466088.png)

![N-[2-[2-(3-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7466097.png)
